Cas no 320422-59-1 (1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol)

1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-DICHLOROPHENYL)-2-[(4-METHOXYPHENYL)SULFONYL]-1-ETHANOL
- Benzenemethanol, 3,4-dichloro-α-[[(4-methoxyphenyl)sulfonyl]methyl]-
- 1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol
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1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 12L-543S-5MG |
1-(3,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol |
320422-59-1 | >90% | 5mg |
£35.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646505-5mg |
1-(3,4-Dichlorophenyl)-2-((4-methoxyphenyl)sulfonyl)ethan-1-ol |
320422-59-1 | 98% | 5mg |
¥573.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646505-1mg |
1-(3,4-Dichlorophenyl)-2-((4-methoxyphenyl)sulfonyl)ethan-1-ol |
320422-59-1 | 98% | 1mg |
¥499.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646505-10mg |
1-(3,4-Dichlorophenyl)-2-((4-methoxyphenyl)sulfonyl)ethan-1-ol |
320422-59-1 | 98% | 10mg |
¥800.00 | 2024-08-02 | |
Key Organics Ltd | 12L-543S-5G |
1-(3,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol |
320422-59-1 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Key Organics Ltd | 12L-543S-1MG |
1-(3,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol |
320422-59-1 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 12L-543S-10G |
1-(3,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol |
320422-59-1 | >90% | 10g |
£5775.00 | 2025-02-09 | |
A2B Chem LLC | AI70330-1mg |
1-(3,4-dichlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol |
320422-59-1 | >90% | 1mg |
$201.00 | 2024-04-20 | |
TRC | D146240-2.5mg |
1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol |
320422-59-1 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
Ambeed | A891913-1g |
1-(3,4-Dichlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol |
320422-59-1 | 90% | 1g |
$611.0 | 2024-08-03 |
1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Additional information on 1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol
Introduction to 1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol (CAS No. 320422-59-1)
1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 320422-59-1, represents a class of molecules characterized by their intricate structural motifs and potential biological activities. The presence of both 3,4-dichlorophenyl and 4-methoxyphenyl substituents in its molecular framework suggests a high degree of functionalization, which is often exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
The sulfonyl group in the molecule plays a pivotal role in its chemical reactivity and biological interactions. Sulfonyl compounds are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The specific arrangement of the sulfonyl-1-ethanol moiety in this compound hints at potential applications in the development of novel therapeutic agents. The ethanol side chain not only influences the solubility and metabolic stability of the molecule but also provides a versatile scaffold for further chemical modifications.
In recent years, there has been a surge in research focused on identifying and optimizing small molecules with therapeutic potential. The compound 1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol has emerged as a promising candidate due to its unique structural features. Studies have indicated that the combination of the 3,4-dichlorophenyl and 4-methoxyphenyl groups may enhance binding affinity to biological targets, thereby improving drug efficacy. Additionally, the sulfonyl-1-ethanol moiety has been shown to exhibit favorable interactions with enzymes and receptors involved in various disease pathways.
One of the most compelling aspects of this compound is its potential application in oncology research. Preliminary studies have suggested that it may interfere with key signaling pathways involved in cancer cell proliferation and survival. The sulfonyl group, in particular, has been implicated in modulating the activity of enzymes such as kinases and phosphodiesterases, which are often dysregulated in tumor cells. Furthermore, the presence of electron-withdrawing groups like chlorine atoms enhances the electrophilicity of the molecule, making it a suitable candidate for further derivatization to improve pharmacological properties.
The synthesis of 1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include sulfonylation reactions, aromatic substitution, and alcohol functionalization. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures rigorous quality control throughout the synthesis process.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. Docking simulations have revealed that it can effectively bind to proteins involved in inflammatory responses and cell cycle regulation. These findings provide a rational basis for designing structure-based drug candidates with enhanced therapeutic profiles. Additionally, quantum mechanical calculations have been used to predict the electronic properties of the molecule, which are crucial for understanding its reactivity and interaction with biological systems.
The pharmacokinetic properties of 1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol are also under investigation to assess its suitability for clinical applications. In vitro studies have shown that it exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Furthermore, preliminary metabolic stability studies indicate that it is susceptible to degradation by cytochrome P450 enzymes at physiological pH conditions. These findings are critical for optimizing dosing regimens and minimizing side effects in future clinical trials.
In conclusion,1-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)sulfonyl-1-ethanol (CAS No. 320422-59-1) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents and functional groups makes it an attractive candidate for further development into novel therapeutic agents. Ongoing studies are focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety profile for clinical translation.
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